

A Technical Guide to the Spectroscopic Characterization of 7,4'Dihydroxyhomoisoflavane

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Compound of Interest		
Compound Name:	7,4'-Dihydroxyhomoisoflavane	
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Introduction

Homoisoflavonoids are a class of naturally occurring phenolic compounds characterized by a 16-carbon skeleton (C6-C1-C2-C6), which distinguishes them from the more common flavonoids and isoflavonoids. **7,4'-Dihydroxyhomoisoflavane**, a specific member of this class, possesses hydroxyl groups at the 7 and 4' positions, suggesting potential biological activities of interest in drug discovery and development. This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR and MS) for **7,4'-**

Dihydroxyhomoisoflavane, based on the analysis of structurally related compounds and general knowledge of the homoisoflavonoid class. Detailed experimental protocols for spectroscopic analysis are also presented.

While specific experimental data for **7,4'-Dihydroxyhomoisoflavane** is not readily available in the current literature, this guide serves as a predictive resource for its characterization. The structural characterization of homoisoflavonoids is primarily reliant on techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Predicted Spectroscopic Data



The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and key mass spectrometry fragmentation patterns for **7,4'-Dihydroxyhomoisoflavane**. These predictions are based on data from closely related homoisoflavonoids and general spectroscopic principles for this compound class.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For homoisoflavonoids, ¹H and ¹³C NMR spectra provide characteristic signals for the chroman ring system and the benzyl substituent.

Table 1: Predicted ¹H NMR Spectroscopic Data for **7,4'-Dihydroxyhomoisoflavane** (in DMSO-d₆)



Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~4.2 - 4.5	m	-
H-3	~2.8 - 3.2	m	-
Η-4α	~2.7 - 2.9	dd	J ≈ 16, 11
Η-4β	~2.5 - 2.7	dd	J ≈ 16, 5
H-5	~7.6 - 7.8	d	J≈8.5
H-6	~6.3 - 6.5	dd	J≈8.5, 2.5
H-8	~6.2 - 6.4	d	J≈2.5
H-2'	~7.0 - 7.2	d	J≈8.5
H-3'	~6.6 - 6.8	d	J≈8.5
H-5'	~6.6 - 6.8	d	J≈8.5
H-6'	~7.0 - 7.2	d	J≈8.5
7-OH	~9.0 - 10.0	s	-
4'-OH	~9.0 - 9.5	s	-
C9-H ₂	~2.5 - 2.8	m	-

Table 2: Predicted ¹³C NMR Spectroscopic Data for **7,4'-Dihydroxyhomoisoflavane** (in DMSO-d₆)



Carbon	Predicted Chemical Shift (δ, ppm)
C-2	~70 - 72
C-3	~45 - 48
C-4	~30 - 33
C-4a	~115 - 117
C-5	~128 - 130
C-6	~108 - 110
C-7	~160 - 162
C-8	~102 - 104
C-8a	~155 - 157
C-1'	~130 - 132
C-2'	~130 - 132
C-3'	~115 - 117
C-4'	~155 - 157
C-5'	~115 - 117
C-6'	~130 - 132
C-9	~30 - 35

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For homoisoflavonoids, characteristic fragmentation involves cleavage of the C3-C9 bond.[2]

Table 3: Predicted Mass Spectrometry Data for 7,4'-Dihydroxyhomoisoflavane



lon	Predicted m/z	Description
[M+H]+	271.10	Molecular ion
[M-H] ⁻	269.09	Molecular ion
Fragment 1	163	Retro-Diels-Alder (RDA) fragmentation of the chroman ring
Fragment 2	107	Cleavage of the C3-C9 bond, corresponding to the 4- hydroxybenzyl moiety

Experimental Protocols

The following are general protocols for the acquisition of NMR and MS data for homoisoflavonoids.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of the purified homoisoflavonoid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or acetone-d₆).
- Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s, 16-64 scans.
 - Reference the spectrum to the residual solvent peak.
- ¹³C NMR Acquisition:
 - Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.



- Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s, 1024-4096 scans.
- Reference the spectrum to the solvent peak.
- 2D NMR Experiments: To unambiguously assign the structure, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[1]

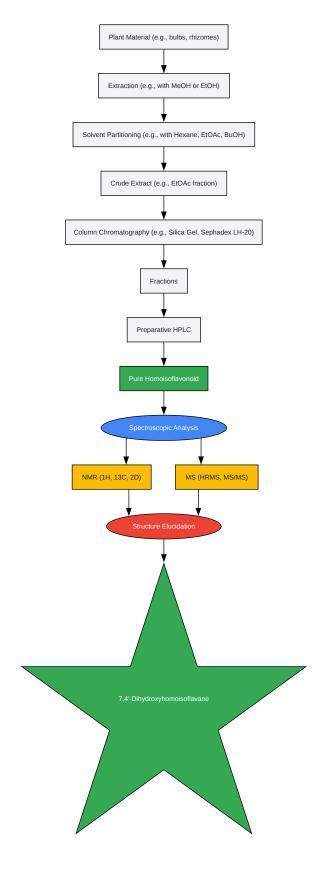
Mass Spectrometry Protocol

- Sample Preparation: Dissolve a small amount of the purified homoisoflavonoid (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Timeof-Flight) or Orbitrap, coupled to a liquid chromatography system (LC-MS).
- Ionization: Electrospray ionization (ESI) is commonly used for homoisoflavonoids, typically in both positive and negative ion modes.[2]
- MS Acquisition:
 - Acquire full scan mass spectra to determine the molecular weight.
 - Perform tandem MS (MS/MS) experiments on the molecular ion to obtain fragmentation data for structural elucidation. Collision-induced dissociation (CID) is the most common fragmentation method.

Workflow for Homoisoflavonoid Analysis

The following diagram illustrates a typical workflow for the isolation and structural elucidation of homoisoflavonoids from a natural source.





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References

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